

## ARL67156: A Comparative Guide to a Dual Inhibitor of CD39 and CD73

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | ARL67156 trisodium hydrate |           |
| Cat. No.:            | B14013411                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of immuno-oncology and purinergic signaling, the ectonucleotidases CD39 and CD73 have emerged as critical regulators of the tumor microenvironment. These cell surface enzymes work in concert to convert pro-inflammatory extracellular ATP into immunosuppressive adenosine, thereby dampening anti-tumor immune responses. The development of inhibitors targeting this pathway is a key area of therapeutic research. This guide provides a comparative analysis of ARL67156, a recognized dual inhibitor of both CD39 and CD73, alongside other relevant compounds, supported by experimental data and detailed methodologies.

## The CD39/CD73 Pathway in Cancer Immunology

The enzymatic cascade initiated by CD39 and CD73 plays a pivotal role in creating an immunosuppressive shield for tumors. CD39, also known as ectonucleoside triphosphate diphosphohydrolase-1 (ENTPD1), hydrolyzes extracellular ATP and ADP to AMP. Subsequently, ecto-5'-nucleotidase (CD73) dephosphorylates AMP to produce adenosine. Adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, such as T cells and natural killer (NK) cells, leading to the suppression of their anti-tumor functions. By inhibiting both CD39 and CD73, dual inhibitors aim to simultaneously prevent the degradation of immunostimulatory ATP and block the production of immunosuppressive adenosine, thereby restoring and enhancing anti-tumor immunity.





Click to download full resolution via product page

 To cite this document: BenchChem. [ARL67156: A Comparative Guide to a Dual Inhibitor of CD39 and CD73]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14013411#arl67156-as-a-dual-inhibitor-of-cd39-and-cd73]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com